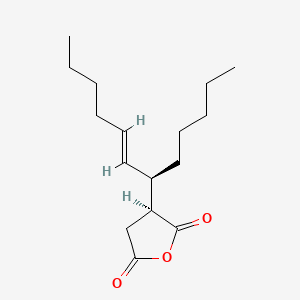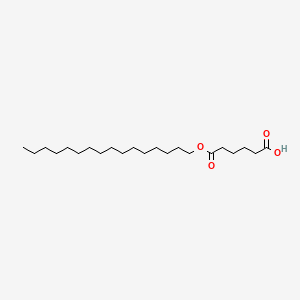
2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and various phosphorylating agents. The reaction conditions may involve:
Temperature: Moderate to high temperatures (50-150°C)
Solvents: Common solvents like dimethyl sulfoxide (DMSO), acetonitrile, or water
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: DMSO, acetonitrile, water
Catalysts: Acid or base catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biology, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, it is explored for its potential therapeutic applications, particularly as an antiviral or anticancer agent.
Industry
In industry, it may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Nucleic acid interaction: Binding to DNA or RNA and affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyrimidinone derivatives: Other derivatives of pyrimidinone with different substituents.
Nucleoside analogs: Compounds with similar structures that mimic nucleosides.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- lies in its specific structure, which may confer unique reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
140132-37-2 |
|---|---|
Fórmula molecular |
C9H11N3O6P+ |
Peso molecular |
288.17 g/mol |
Nombre IUPAC |
[(1S,2R,4R,5S)-4-(4-amino-2-oxopyrimidin-1-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H10N3O6P/c10-5-1-2-12(9(13)11-5)8-7-6(18-7)4(17-8)3-16-19(14)15/h1-2,4,6-8H,3H2,(H2-,10,11,13,14,15)/p+1/t4-,6+,7+,8-/m1/s1 |
Clave InChI |
ODRVNRWYJZWUOH-YDKYIBAVSA-O |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]3[C@@H](O3)[C@H](O2)CO[P+](=O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C3C(O3)C(O2)CO[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



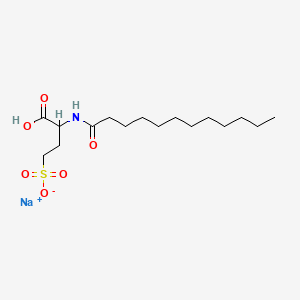

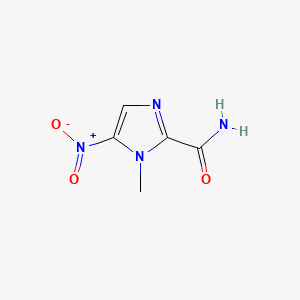

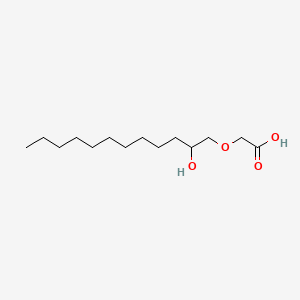
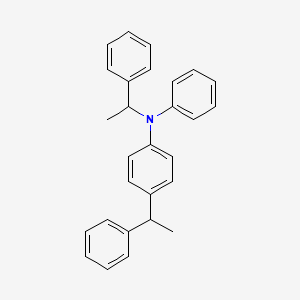

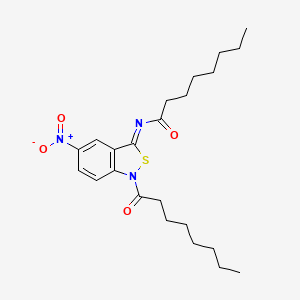
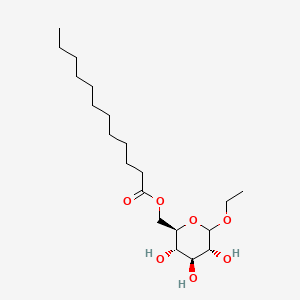
![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)
